1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a complex organic compound characterized by its fused triazolo[4,5-d]pyrimidine core and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidine core. One common approach is the Huisgen cycloaddition (click chemistry) reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring[_{{{CITATION{{{_1{Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives
Reduction: Amines
Substitution: Various substituted piperazines
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.
Industry: It may find use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it might target specific cancer cell receptors or signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fused triazolo[4,5-d]pyrimidine core and the piperazine ring. Similar compounds include:
3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidines: These compounds share the triazolo[4,5-d]pyrimidine core but may have different substituents.
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one: This compound is similar but has a benzyl group instead of a phenyl group.
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-3-9-16(27)24-10-12-25(13-11-24)18-17-19(21-14-20-18)26(23-22-17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDBXYQODZDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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